molecular formula C20H19N5O5S B2699016 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 898442-26-7

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2699016
CAS No.: 898442-26-7
M. Wt: 441.46
InChI Key: NJICTOOEUDHISM-UHFFFAOYSA-N
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Description

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a morpholinopyridazinyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide moiety

Preparation Methods

The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, including the formation of the morpholinopyridazinyl group and its subsequent attachment to the phenyl ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:

    1,3,5-triazine derivatives: These compounds also exhibit various biological activities and are used in similar research applications.

    Morpholinopyridazine derivatives: These compounds share structural similarities and may have comparable properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c26-25(27)17-2-1-3-18(14-17)31(28,29)23-16-6-4-15(5-7-16)19-8-9-20(22-21-19)24-10-12-30-13-11-24/h1-9,14,23H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJICTOOEUDHISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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